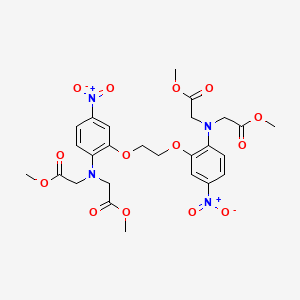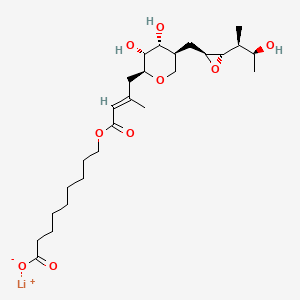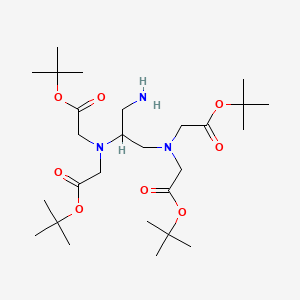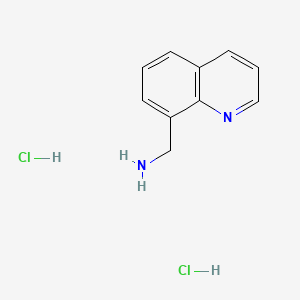
Quinolin-8-ylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-ylmethanamine dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of quinoline, a heterocyclic aromatic compound widely used in the synthesis of various drugs. The molecular formula of this compound is C10H12Cl2N2, and it has a molecular weight of 231.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-ylmethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is a heterocyclic aromatic compound.
Functionalization: The quinoline undergoes functionalization to introduce the methanamine group at the 8-position. This can be achieved through various methods, including the use of reagents such as formaldehyde and ammonium chloride.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the quinolin-8-ylmethanamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ylmethanone.
Reduction: Reduction reactions can convert it to quinolin-8-ylmethanol.
Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Quinolin-8-ylmethanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Quinolin-8-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-ylmethanamine
- Quinoxaline
- Quinoline-8-amine
Comparison
Quinolin-8-ylmethanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its base form, Quinolin-8-ylmethanamine. Additionally, its specific functionalization at the 8-position of the quinoline ring distinguishes it from other quinoline derivatives, such as quinoxaline and quinoline-8-amine, which have different substitution patterns and properties .
Properties
CAS No. |
18004-63-2 |
|---|---|
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
quinolin-8-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7,11H2;1H |
InChI Key |
BFMBFIOWYGKDKZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)CN)N=CC=C2.Cl.Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)N=CC=C2.Cl |
Synonyms |
8-(Aminomethyl)quinoline Dihydrochloride; [(Quinolin-8-yl)methyl]amine Dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



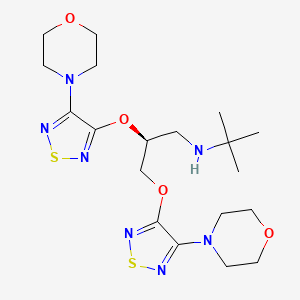
-(+)-TimololEther](/img/structure/B586931.png)
